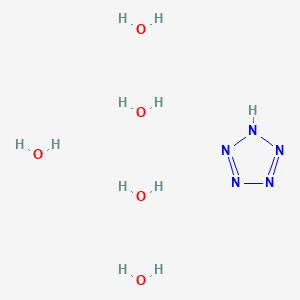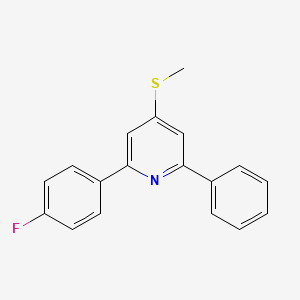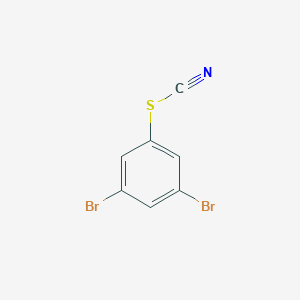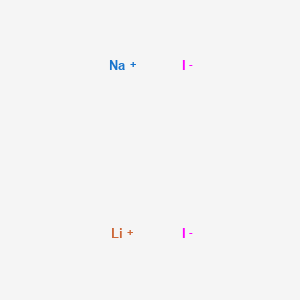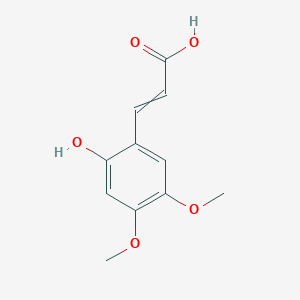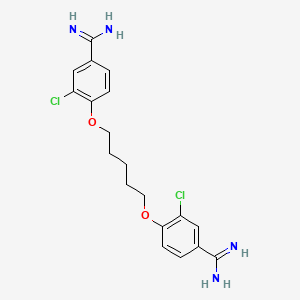
4,4'-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) is a synthetic organic compound characterized by its complex molecular structure This compound features two 3-chlorobenzenecarboximidamide groups connected by a 1,5-pentanediylbis(oxy) linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) typically involves a multi-step process:
Starting Materials: The synthesis begins with 3-chlorobenzenecarboximidamide and 1,5-dibromopentane.
Formation of the Linker: The 1,5-dibromopentane undergoes a nucleophilic substitution reaction with a suitable base to form 1,5-pentanediylbis(oxy).
Coupling Reaction: The 1,5-pentanediylbis(oxy) is then reacted with 3-chlorobenzenecarboximidamide under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzene rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or altered functional groups.
Substitution: Products with substituted groups replacing the chlorine atoms on the benzene rings.
Wissenschaftliche Forschungsanwendungen
4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide): Similar structure but with nitro groups instead of chlorine atoms.
4,4’-(1,5-Pentanediylbis(oxy))bis(3-methylbenzenecarboximidamide): Features methyl groups instead of chlorine atoms.
Uniqueness
Chlorine Substitution: The presence of chlorine atoms imparts unique chemical reactivity and potential biological activity.
Linker Structure: The 1,5-pentanediylbis(oxy) linker provides flexibility and distinct spatial arrangement, influencing the compound’s properties.
Eigenschaften
CAS-Nummer |
125880-75-3 |
|---|---|
Molekularformel |
C19H22Cl2N4O2 |
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
4-[5-(4-carbamimidoyl-2-chlorophenoxy)pentoxy]-3-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C19H22Cl2N4O2/c20-14-10-12(18(22)23)4-6-16(14)26-8-2-1-3-9-27-17-7-5-13(19(24)25)11-15(17)21/h4-7,10-11H,1-3,8-9H2,(H3,22,23)(H3,24,25) |
InChI-Schlüssel |
UHXIDMNAFKSRPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=N)N)Cl)OCCCCCOC2=C(C=C(C=C2)C(=N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


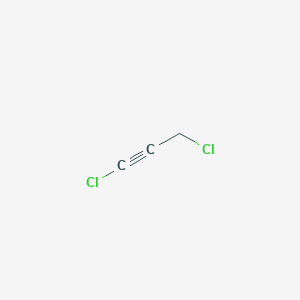
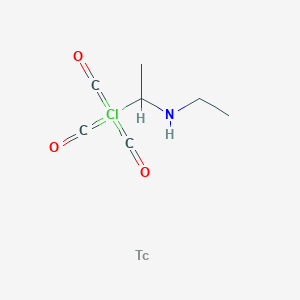
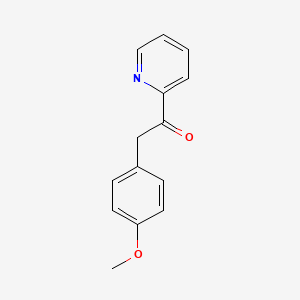
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
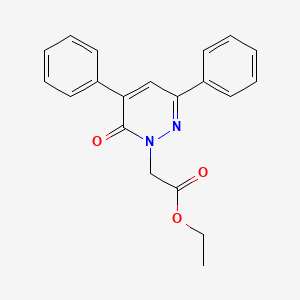
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
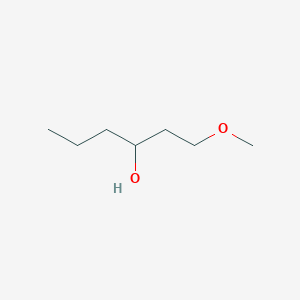
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
